molecular formula C11H11ClN4O3S B2719046 5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide CAS No. 2034357-57-6

5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2719046
CAS No.: 2034357-57-6
M. Wt: 314.74
InChI Key: NNGTXWNFMLFTCI-UHFFFAOYSA-N
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Description

5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in organic synthesis, particularly in the activation of carboxylic acids for amide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine (NMM) to form the quaternary ammonium chloride salt . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process is optimized to achieve high yields and purity of the final product .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide is unique due to its specific structure, which allows for efficient activation of carboxylic acids and formation of amides and esters under mild conditions . This makes it a valuable reagent in organic synthesis and various industrial applications.

Biological Activity

5-Chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}ClN5_{5}O3_{3}
  • Molecular Weight : 253.67 g/mol
  • CAS Number : Not explicitly listed but related to triazine derivatives.

The structure consists of a thiophene ring substituted with a carboxamide group and a triazine moiety, which is known for its diverse biological activities.

Antiviral Activity

Research indicates that compounds containing triazine rings exhibit significant antiviral properties. A study highlighted that derivatives similar to this compound showed activity against various viruses by inhibiting viral replication through interference with reverse transcriptase enzymes. For instance, compounds with similar structures demonstrated EC50_{50} values in the low micromolar range against HIV and other retroviruses .

Antitumor Activity

Several studies have explored the cytotoxic effects of triazine-based compounds on cancer cell lines. The presence of the thiophene ring enhances the compound's interaction with cellular targets. In vitro assays revealed that derivatives exhibited IC50_{50} values ranging from 1 to 10 µM against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and tumor growth.
  • Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells.
  • Interference with DNA Synthesis : The structural similarity to nucleobases allows it to interfere with DNA synthesis processes.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of various triazine derivatives, one specific compound demonstrated an EC50_{50} value of 0.20 µM against HIV strains in MT-4 cell lines. This activity was attributed to the compound's ability to inhibit reverse transcriptase efficiently .

Case Study 2: Cytotoxicity in Cancer Cells

A comparative analysis of several thiophene-based compounds revealed that this compound exhibited an IC50_{50} value of approximately 5 µM against MCF-7 cells. The study concluded that the compound's structural features significantly contributed to its cytotoxic effects .

Data Tables

Activity TypeCell Line/PathogenEC_{50/IC_{50} ValueReference
AntiviralHIV MT-40.20 µM
AntitumorMCF-75 µM
AntitumorHeLa8 µM

Properties

IUPAC Name

5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O3S/c1-18-10-14-8(15-11(16-10)19-2)5-13-9(17)6-3-4-7(12)20-6/h3-4H,5H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGTXWNFMLFTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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